Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate
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Overview
Description
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is a complex organic compound primarily used as an excipient in vaccine formulations. It has gained attention for its role in the development of COVID-19 vaccines and gene therapy drug delivery systems . This compound is known for its ability to enhance the stability and efficacy of lipid nanoparticles, which are crucial for delivering mRNA and siRNA in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate involves multiple steps. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol to form the bis(2-butyloctyl) ester. This intermediate is then reacted with 3-(dimethylamino)propylamine and nonyl isocyanate to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Plays a crucial role in the development of mRNA vaccines, including COVID-19 vaccines.
Industry: Used in the formulation of various pharmaceutical products to enhance stability and efficacy .
Mechanism of Action
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its delivery into target cells. The molecular targets include cell membrane receptors that mediate endocytosis, allowing the nanoparticles to enter the cells and release their cargo .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
Uniqueness
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is unique due to its specific structure, which enhances the stability and efficacy of lipid nanoparticles. Its ability to form stable complexes with genetic material makes it particularly valuable in vaccine and gene therapy research .
Properties
Molecular Formula |
C58H114N2O5 |
---|---|
Molecular Weight |
919.5 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-21-26-31-38-49-60(50-39-48-59(6)7)58(63)55(44-34-27-22-24-29-36-46-56(61)64-51-53(40-16-11-4)42-32-19-14-9-2)45-35-28-23-25-30-37-47-57(62)65-52-54(41-17-12-5)43-33-20-15-10-3/h53-55H,8-52H2,1-7H3 |
InChI Key |
NVXNPVYKXFUQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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